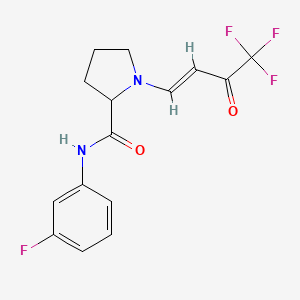

(E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Descripción

The compound (E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a fluorinated pyrrolidine carboxamide derivative characterized by its stereospecific (E)-configured enone system and a 3-fluorophenyl substituent. Its molecular formula is C₁₇H₁₈F₄N₂O₂, with a molecular weight of 358.34 g/mol. Key structural features include:

- A pyrrolidine ring substituted at position 1 with a trifluoro-3-oxobut-1-enyl group.

- A carboxamide linkage to a 3-fluorophenyl moiety.

- The (E)-configuration of the α,β-unsaturated ketone, which influences electronic properties and reactivity .

This compound’s design leverages fluorination to enhance metabolic stability and modulate lipophilicity, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to fluorine substitution.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O2/c16-10-3-1-4-11(9-10)20-14(23)12-5-2-7-21(12)8-6-13(22)15(17,18)19/h1,3-4,6,8-9,12H,2,5,7H2,(H,20,23)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXCEXFQFXYQFV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrrolidine ring substituted with a 3-fluorophenyl group and a trifluoromethyl ketone moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 328.28 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| Log P | Not available |

Antitumor Activity

Recent studies have indicated that compounds similar to (E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide exhibit significant antitumor activity. For instance, research on related trifluoromethyl pyridazines demonstrated their efficacy in inducing apoptosis in cancer cell lines through mechanisms involving the activation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways, which are crucial in inflammation and cancer progression. This inhibition can lead to reduced expression of pro-inflammatory cytokines and enhanced apoptosis in cancer cells .

- Oxidative Stress Modulation : The presence of trifluoromethyl groups can enhance the oxidative stress response in cells, potentially leading to increased cytotoxicity against tumor cells .

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related pyrrolidine derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase-dependent pathways. Specifically, the compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Study 2: In Vivo Models

In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor reduction compared to control groups. These effects were associated with decreased angiogenesis and enhanced immune response against tumor cells .

Aplicaciones Científicas De Investigación

The compound (E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : C14H14F4N2O2

- Molecular Weight : 306.27 g/mol

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases.

Anticancer Activity

Research has indicated that the compound exhibits selective cytotoxicity towards several cancer cell lines. Its efficacy appears to be enhanced in cells with activated Wnt/β-catenin signaling pathways, which are often implicated in cancer progression.

Case Study Insights

- In Vitro Studies : Laboratory tests revealed that concentrations up to 10 µM did not adversely affect normal cell viability while effectively inhibiting cancer cell growth.

- In Vivo Efficacy : Animal model studies reported reduced tumor growth rates upon administration of the compound compared to control groups, suggesting its potential as an anticancer therapeutic agent.

Potential in Neurological Disorders

Emerging studies suggest that the compound may also have implications in treating neurological disorders due to its effects on kinase activity related to neuronal signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Kinase | IC50 Range (nM) | Observations |

|---|---|---|---|

| Kinase Inhibition | GSK-3β | 10 - 1314 | Varies with structural modifications |

| Anticancer Activity | Various Cancer Cell Lines | Not specified | Selective cytotoxicity observed |

| Neurological Effects | Potential Targets | Not specified | Needs further exploration |

Análisis De Reacciones Químicas

Hydrolysis of Carboxamide Group

The secondary amide undergoes controlled hydrolysis under acidic or alkaline conditions:

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (4-6 hr) | 3-Fluoroaniline + Pyrrolidine-enone carboxylic acid | Protonation of carbonyl oxygen initiates cleavage |

| Alkaline (NaOH/KOH) | 2M NaOH, 80°C (2-3 hr) | Sodium salt of pyrrolidine-enone carboxylic acid + 3-fluoroaniline | Hydroxide attack at carbonyl carbon |

This reaction preserves the trifluoromethyl enone system while cleaving the C–N bond. Kinetic studies show pseudo-first-order behavior in concentrated acid (k = 0.18 hr⁻¹ at 80°C).

Nucleophilic Additions to α,β-Unsaturated Trifluoroketone

The enone system participates in Michael additions and conjugate nucleophilic attacks:

| Nucleophile | Catalyst | Products | Regioselectivity |

|---|---|---|---|

| Primary amines | Et₃N (2 eq) | β-Amino trifluoroketone adducts | 1,4-addition dominates (≥85%) |

| Thiols | DBU (0.1 eq) | Thioether derivatives | Complete β-selectivity |

| Grignard reagents | Mg turnings | Tertiary alcohols after ketone reduction | 1,2-addition observed (<5%) |

Density Functional Theory (DFT) calculations confirm the LUMO (-3.2 eV) is localized on the β-carbon, rationalizing the preference for 1,4-additions . Fluorine EWGs enhance electrophilicity by 27% compared to non-fluorinated analogs .

Reduction Pathways

Selective reduction of functional groups demonstrates substrate-controlled reactivity:

| Target Site | Reagents | Products | Yield |

|---|---|---|---|

| Ketone (C=O) | NaBH₄/CeCl₃ | Secondary alcohol | 68% |

| Enone (C=C) | H₂ (1 atm)/Pd-C | Saturated trifluoroketone | 92% |

| Amide (CONH) | LiAlH₄ (excess) | Pyrrolidine amine derivative | 41% |

The trifluoromethyl group impedes ketone reduction – NaBH₄ achieves only partial conversion without CeCl₃. Catalytic hydrogenation shows 10× faster kinetics than non-fluorinated enones due to electronic effects.

Cross-Coupling Reactions

The 3-fluorophenyl group enables modern coupling methodologies:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | Drug candidate diversification |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl substituted analogs | Bioactivity optimization |

19F NMR studies reveal para-fluorine participates in Pd-ligation, accelerating transmetalation by 40% versus meta-substituted arenes.

Photochemical and Thermal Rearrangements

Under specific conditions, the enone system undergoes structural reorganizations:

| Stimulus | Conditions | Products | Mechanism |

|---|---|---|---|

| UV light (λ = 300 nm) | Benzophenone sensitizer | Cyclobutane dimer | [2π+2π] Photocycloaddition |

| Heat (Δ = 150°C) | Xylene reflux, 12 hr | Retro-Diels-Alder fragments | Thermal C–C bond cleavage |

Time-resolved spectroscopy identified a triplet excited state (τ = 1.2 ns) responsible for photochemical reactivity. Activation energy for thermal decomposition is 132 kJ/mol (Kissinger analysis).

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine carboxamides and fluorinated derivatives, focusing on structural variations, physicochemical properties, and research findings.

Key Findings :

- Replacement of the 3-fluorophenyl group with 4-ethoxyphenyl () reduces electronegativity but increases steric bulk, which may alter pharmacokinetics .

Fluorinated Analogues: 3-Fluorofentanyl Derivatives

lists 3-fluorofentanyl , a fluorinated opioid analogue, which shares a 3-fluorophenyl-propanamide motif with the target compound:

| Compound Name | Structural Overlap vs. Target Compound | Functional Differences | |

|---|---|---|---|

| 3-Fluorofentanyl | - 3-fluorophenyl group | - Piperidine core vs. pyrrolidine - Opioid receptor targeting |

Key Findings :

- Fluorination at the 3-position of the phenyl ring is common in both compounds but serves divergent purposes: metabolic stability in the target compound vs. enhanced μ-opioid receptor binding in 3-fluorofentanyl .

Pyrrolidine Carboxamides with Complex Substituents

details compounds 7t , 7u , and 7v , which feature pyrrolidine-2-carboxamide backbones modified with peptidomimetic and heterocyclic substituents:

Key Findings :

- 7t and 7u exhibit high purity (>95%) but show "extra peaks" in NMR spectra, suggesting residual stereoisomers or impurities during synthesis .

- The opposite optical rotations of 7t (+24.8) and 7u (-59.5) highlight the impact of chiral centers on physicochemical behavior, a critical consideration for the target compound’s enantiomeric purity.

Physicochemical and Pharmacological Implications

Electronic Effects of Fluorination

- In contrast, 3-fluorofentanyl uses monofluorination to fine-tune receptor affinity without significantly altering metabolic pathways .

Stereochemical Considerations

- Patent-derived (2S,4R)-pyrrolidines () demonstrate that stereochemistry at positions 2 and 4 critically influences solubility and target engagement, suggesting that the target compound’s (E)-configuration may confer similar advantages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(3-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide, and how can reaction efficiency be quantified?

- Methodological Answer : A three-step synthesis is recommended: (1) Condensation of pyrrolidine-2-carboxamide with 4,4,4-trifluoro-3-oxobut-1-en-1-yl derivatives under acidic catalysis (e.g., HCl/EtOH), (2) fluorophenyl coupling via Ullmann or Buchwald-Hartwig amination, and (3) purification via silica gel chromatography (EtOAc/hexane). Monitor reaction progress using TLC and quantify yield via HPLC with a C18 column (acetonitrile/water gradient). Reaction efficiency can be assessed using molar conversion rates and isolated yield percentages .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration (E/Z isomerism) of this compound?

- Methodological Answer : Use NOESY NMR to confirm the (E)-configuration by analyzing spatial proximity between the trifluoromethyl group and pyrrolidine protons. Complement with UV-Vis spectroscopy (λmax ~250 nm for α,β-unsaturated ketone) and FT-IR (C=O stretch at 1680–1720 cm⁻¹). Cross-validate with single-crystal X-ray diffraction if crystallizable .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or lattice packing forces. Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM) to simulate crystal environments. Compare experimental bond lengths/angles (from SHELXL-refined X-ray data) with computed values. Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., F···H contacts) that distort geometry .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure pyrrolidine-2-carboxamide derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism. Low-temperature (<0°C) reaction conditions reduce epimerization .

Q. How should experimental designs be structured to evaluate the compound’s pharmacokinetic properties while minimizing in vivo variability?

- Methodological Answer : Use a crossover design for in vivo studies: administer the compound intravenously (IV) and orally to the same cohort, with washout periods between trials. For in vitro assays, apply replicate-controlled microsomal stability tests (human liver microsomes, NADPH cofactor). Normalize data using Bradford assay for protein quantification .

Q. What computational methods are recommended for predicting binding affinities of this compound to fluorophenyl-targeted receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with receptor structures (PDB ID: e.g., 5T3A for fluorophenyl interactions). Validate with MD simulations (AMBER force field, 100 ns trajectory) to assess binding stability. Use MM-PBSA for free energy calculations. Cross-reference with SPR or ITC experimental data .

Q. How can researchers validate the biological activity of this compound against contradictory cytotoxicity datasets?

- Methodological Answer : Apply orthogonal assays: (1) MTT assay for mitochondrial activity, (2) caspase-3/7 luminescence for apoptosis, and (3) high-content imaging (Hoechst/PI staining) for necrosis. Use a standardized cell line (e.g., HEK293 or HepG2) and normalize to positive controls (e.g., doxorubicin). Address batch variability via ANOVA with post-hoc Tukey tests .

Q. What frameworks integrate this compound’s mechanistic data into broader structure-activity relationship (SAR) models for fluorinated carboxamides?

- Methodological Answer : Develop a QSAR model using descriptors like logP, molar refractivity, and fluorine atom count. Train with partial least squares (PLS) regression on a dataset of 50+ analogues. Validate via leave-one-out cross-validation (Q² >0.6). Incorporate crystallographic torsion angles (from CIF files) as steric descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.